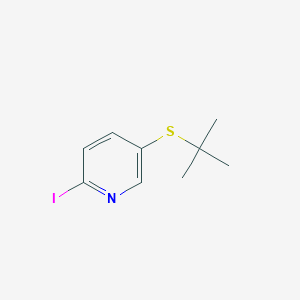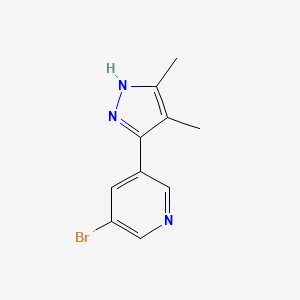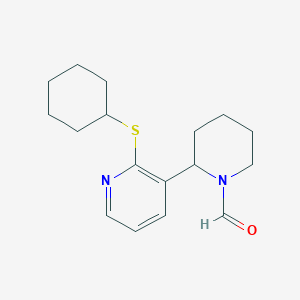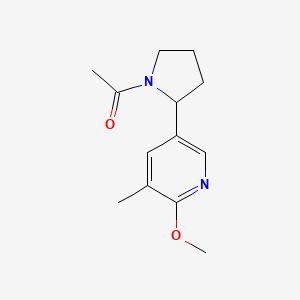
1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-(Metiltio)piridin-3-il)piperidin-1-il)etanona es un compuesto orgánico que presenta un anillo de piperidina y un anillo de piridina, ambos de los cuales son significativos en la química medicinal
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-(6-(Metiltio)piridin-3-il)piperidin-1-il)etanona típicamente implica la reacción de 6-(metiltio)piridina con derivados de piperidina en condiciones controladas. Un método común incluye el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) o el tetrahidrofurano (THF) a temperaturas elevadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-(6-(Metiltio)piridin-3-il)piperidin-1-il)etanona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metiltio puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo puede reducirse a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El anillo de piperidina puede sufrir reacciones de sustitución nucleofílica, donde el átomo de nitrógeno puede ser reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Varios nucleófilos en condiciones básicas o ácidas.
Productos Principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados de piperidina con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como un compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Estudiado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Utilizado en la producción de productos químicos especiales y como intermediario en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-(Metiltio)piridin-3-il)piperidin-1-il)etanona involucra su interacción con objetivos moleculares específicos en sistemas biológicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Piperidina: Compuestos como la piperina, la evodiamina y la matrina comparten la estructura del anillo de piperidina y exhiben actividades biológicas similares.
Derivados de Piridina: Compuestos como la nicotinamida y la piridoxina contienen el anillo de piridina y son conocidos por sus roles en los sistemas biológicos.
Singularidad
1-(2-(6-(Metiltio)piridin-3-il)piperidin-1-il)etanona es único debido a la presencia de ambos anillos de piperidina y piridina, junto con el grupo metiltio, que imparte propiedades químicas y biológicas distintas. Esta combinación de características estructurales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H18N2OS |
|---|---|
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
1-[2-(6-methylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2OS/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17-2)14-9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
Clave InChI |
GXDXLHVLGJEABA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=CN=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)

![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)




![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)
![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)

![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
